molecular formula C13H6ClF3N2O3 B2899147 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone CAS No. 339010-39-8

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone

Cat. No.: B2899147
CAS No.: 339010-39-8
M. Wt: 330.65
InChI Key: IIGKEKCZDUHBDW-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone is a chemical compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, and a nitrophenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with 4-nitrobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and helps in the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, amino derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which are desirable properties in drug candidates .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to harsh environmental conditions .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes by binding to their active sites, thereby modulating biochemical pathways[9][9].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone lies in its combination of the trifluoromethyl-pyridine and nitrophenyl moieties, which confer distinct chemical and physical properties.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2O3/c14-10-5-8(13(15,16)17)6-18-11(10)12(20)7-1-3-9(4-2-7)19(21)22/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGKEKCZDUHBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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